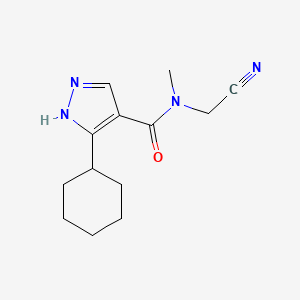

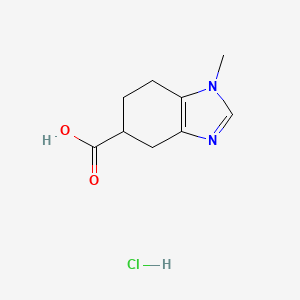

1-Methyl-4,5,6,7-tetrahydrobenzimidazole-5-carboxylic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

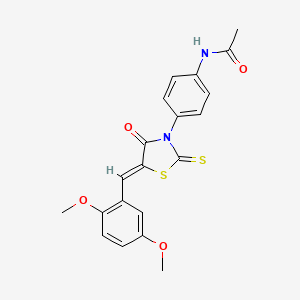

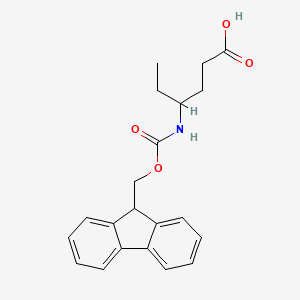

“1-Methyl-4,5,6,7-tetrahydrobenzimidazole-5-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C9H13ClN2O2 and a molecular weight of 216.67 . It is a solid substance and is used for research purposes.

Synthesis Analysis

The synthesis of this compound involves a suspension of 4,5,6,7-tetrahydro-1H-benzimidazole-5-carboxylic acid, hydrochloride in DCM . DIPEA, DIC, and HOAt are added and the mixture is stirred under an atmosphere of nitrogen . (S)-(-)-1-(Naphth-1-yl)ethylamine is then added and the mixture is stirred at room temperature for 2 days . DCM, H2O, and 1 N hydrochloric acid are added until pH 1 . The phases are separated and the organic phase is extracted with H2O . The organic phase is discarded and the acidic aqueous extracts are combined and 12 N sodium hydroxide is added until pH 11-12 .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2O2.ClH/c1-11-5-10-7-4-6(9(12)13)2-3-8(7)11;/h5-6H,2-4H2,1H3,(H,12,13);1H .Physical And Chemical Properties Analysis

This compound has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant . It is not a substrate for P-gp and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -6.74 cm/s . It has a Log Po/w (iLOGP) of 0.0 and a water solubility Log S (ESOL) of -2.02 .Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

The synthesis of benzimidazole derivatives, including 1-methylbenzimidazoles, involves reacting substituted o-phenylenediamines or their monoacetyl derivatives with formaldehyde in boiling ethanol containing hydrochloric acid. This method yields moderate amounts of corresponding 1-methylbenzimidazoles. These compounds are characterized by their unique spectral properties, which are distinguishable primarily through their NMR spectra, often requiring a lanthanide shift reagent for analysis (Ellis & Jones, 1974).

Nanotechnology in Agriculture

In the realm of agricultural applications, research on polymeric and solid lipid nanoparticles for the sustained release of carbendazim, a related benzimidazole fungicide, has shown that encapsulating these fungicides in nanoparticles can modify their release profiles, enhance transfer to the site of action, and reduce environmental and human toxicity. This encapsulation method demonstrates the potential of benzimidazole derivatives for advanced delivery systems in plant disease management (Campos et al., 2015).

Metal-Organic Frameworks (MOFs)

Benzimidazole derivatives have been employed in constructing metal-organic frameworks (MOFs). Specifically, benzimidazole-5-carboxylate and 5-methylbenzimidazole-6-carboxylic acid have been used to assemble with Cd(II) ions under hydrothermal conditions, producing one-dimensional and two-dimensional MOFs. These complexes exhibit blue emission in the solid state, indicating their potential use in luminescent materials and sensing applications (Yao et al., 2008).

Pharmaceutical Research

In pharmaceutical research, synthetic studies on novel benzimidazolopeptides with antimicrobial, cytotoxic, and anthelmintic potential have been conducted. These studies involve synthesizing substituted benzimidazolyl-benzoic/salicylic acids and coupling them with different amino acid ester hydrochlorides/dipeptide/tripeptide/tetrapeptide methyl esters to yield benzimidazolopeptide derivatives. These derivatives have shown significant activity against pathogenic fungal strains, gram-negative bacterial strains, and certain cancer cell lines, demonstrating the versatility of benzimidazole derivatives in developing new therapeutic agents (Dahiya & Pathak, 2007).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-methyl-4,5,6,7-tetrahydrobenzimidazole-5-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-11-5-10-7-4-6(9(12)13)2-3-8(7)11;/h5-6H,2-4H2,1H3,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWOPAINGJQWABU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1CCC(C2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2888916.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3,3-diphenylpropanoate](/img/structure/B2888917.png)

![4-(2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)phenyl acetate](/img/structure/B2888919.png)

![2-Methylpropyl 5-[4-(benzyloxy)phenyl]-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2888921.png)

![Methyl({[5-(2-methylcyclopropyl)furan-2-yl]methyl})amine](/img/structure/B2888926.png)

![N-(5-chloro-2-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2888927.png)